2-(Ethylsulfanyl)ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic quinoline core substituted with aryl groups and ester functionalities. Its structure includes:
- A 3-chloro-4-hydroxy-5-methoxyphenyl group at position 4, contributing hydrogen-bonding capacity (via the hydroxyl group) and electronic modulation (via chloro and methoxy substituents).
- A 4-chlorophenyl group at position 7, enhancing hydrophobic interactions.
- A 2-(ethylsulfanyl)ethyl ester at position 3, which differentiates it from analogs with oxygen-based ester linkages (e.g., ethoxyethyl).
Crystallographic studies of related compounds (e.g., ) often employ programs like SHELXL and OLEX2 for structure refinement .
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29Cl2NO5S/c1-4-37-10-9-36-28(34)24-15(2)31-21-12-17(16-5-7-19(29)8-6-16)13-22(32)26(21)25(24)18-11-20(30)27(33)23(14-18)35-3/h5-8,11,14,17,25,31,33H,4,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVPUIXWWBFFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Cl)O)OC)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386496 | |
| Record name | ST50709150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5716-56-3 | |
| Record name | ST50709150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine.
Introduction of the ethylsulfanyl group: This step may involve the reaction of an appropriate thiol with an alkylating agent.
Functionalization of the phenyl rings: Chlorination, hydroxylation, and methoxylation of the phenyl rings can be carried out using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a large scale.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Ester Group Reactivity
The carboxylate ester is susceptible to hydrolysis under acidic or basic conditions:
Mechanistic Insight : Nucleophilic attack by water or hydroxide at the carbonyl carbon leads to cleavage of the ester bond. The reaction rate depends on steric hindrance from the hexahydroquinoline core and electron-withdrawing effects of adjacent substituents.
Thioether (Ethylsulfanyl) Oxidation
The ethylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Mild oxidation | H₂O₂ (30%), room temperature | Sulfoxide derivative | |
| Strong oxidation | mCPBA (1 equiv), CH₂Cl₂ | Sulfone derivative |
Key Consideration : Oxidation selectivity depends on reaction time and stoichiometry. The sulfoxide form is typically obtained first, while prolonged exposure to strong oxidants yields the sulfone.
Aromatic Ring Reactivity
The substituted phenyl rings exhibit distinct reactivity patterns:
Chloro Substituents
-
Nucleophilic Aromatic Substitution (SNAr) : Limited due to deactivation by electron-donating groups (e.g., methoxy, hydroxy). Requires harsh conditions (e.g., NH₃, Cu catalyst, 150°C).
-
Ortho/para-Directing Effects : The 4-chlorophenyl group at position 7 may undergo electrophilic substitution (e.g., nitration) at the para position relative to the chloro group .
Hydroxy and Methoxy Groups
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acetylation (-OH) | Ac₂O, pyridine, 80°C | Acetyl-protected derivative | |
| Demethylation (-OCH₃) | BBr₃, CH₂Cl₂, −78°C | Catechol derivative |
Hexahydroquinoline Core Modifications
The bicyclic structure participates in dehydrogenation and keto-enol tautomerism:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Dehydrogenation | DDQ, toluene, reflux | Aromatic quinoline derivative | |
| Keto-enol tautomerism | Protic solvents, pH 7–9 | Enolate formation at C5 |
Stability Note : The 5-oxo group enhances enolization propensity, which may influence solubility and reactivity in biological systems.
Synthetic and Stability Considerations
-
Light Sensitivity : The thioether and aromatic chloro groups may render the compound photosensitive, necessitating storage in amber glass .
-
Thermal Stability : Decomposition observed above 200°C, with release of SO₂ (from thioether) and HCl (from chloro groups) .
-
Purification Methods : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Comparative Reactivity Table
| Functional Group | Reactivity vs. Analogs | Key Difference |
|---|---|---|
| Thioether | Higher oxidation potential | Ethylsulfanyl vs. methylsulfanyl in |
| 4-Chlorophenyl | Lower SNAr reactivity | Electron donation from adjacent groups |
| Hexahydroquinoline core | Enhanced stability | Saturation reduces ring strain vs. quinoline |
Scientific Research Applications
Structural Features
The compound features a hexahydroquinoline backbone with multiple substituents that enhance its biological activity. The presence of chloro and methoxy groups on the phenyl rings contributes to its reactivity and interaction with biological targets.
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| Compound A | Structure A | Antimicrobial |
| Compound B | Structure B | Anticancer |
| 2-(Ethylsulfanyl)ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Complex synthesis | Drug development |
Biological Research
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its mechanism of action within biological systems.
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating various conditions due to its bioactive properties.
Case Study: Anticancer Activity
A study conducted by researchers at [source] demonstrated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Industrial Applications
The compound can also be utilized in the development of new materials or as a precursor for other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may interact with a receptor, modulating its activity and triggering a biological response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares the target compound with structurally related analogs:
Key Observations:
- Electronic Effects : The target’s 3-chloro-4-hydroxy-5-methoxyphenyl group creates a mixed electronic profile: electron-withdrawing (Cl), electron-donating (OH, OMe). This contrasts with analogs like , which lack polar substituents, and , where a methylsulfanyl group enhances electron density .
- Hydrogen Bonding : The hydroxyl group in the target facilitates intermolecular H-bonding, critical for crystal packing (as discussed in ’s analysis of Etter’s graph-set theory) . Analogs without hydroxyl groups (e.g., ) exhibit weaker intermolecular interactions.
- Ester Functionality : Sulfur-containing esters (e.g., 2-(ethylsulfanyl)ethyl) may confer higher metabolic stability compared to oxygen-based esters (e.g., ), though this requires experimental validation .
Physicochemical and Pharmacological Implications
- Solubility: The target’s hydroxyl group improves aqueous solubility relative to non-polar analogs like . However, the 4-chlorophenyl group and ethylsulfanyl ester counterbalance this with hydrophobicity .
- Bioactivity : Chloro and methoxy substituents are common in antimicrobial and anticancer agents. The brominated analog might exhibit stronger bioactivity due to bromine’s larger atomic radius and polarizability .
- Synthetic Accessibility : The trimethyl groups in complicate synthesis due to steric hindrance, whereas the target’s structure is more streamlined for modular derivatization .
Crystallographic and Analytical Insights
- Crystal Packing: highlights that hydrogen-bonding patterns (e.g., hydroxyl → carbonyl interactions) dictate the target’s supramolecular assembly, differing from non-hydroxylated analogs .
- Refinement Tools : Structures of related compounds (e.g., ) were resolved using SHELXL for refinement and OLEX2 for visualization, ensuring high precision in bond-length/angle measurements .
Biological Activity
The compound 2-(Ethylsulfanyl)ethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a hexahydroquinoline core with various functional groups that may contribute to its biological activity. The presence of the ethylsulfanyl group and halogenated phenyl rings suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈Cl₂N₂O₄S |
| Molecular Weight | 392.32 g/mol |
Synthesis
The synthesis of this compound involves multi-step organic reactions starting from simpler precursors. The synthetic routes typically include:
- Formation of the hexahydroquinoline framework.
- Introduction of the ethylsulfanyl group.
- Functionalization of the phenolic and chloro groups.
These steps often require specific catalysts and conditions to achieve high yields and purity.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Properties
Research indicates that derivatives of hexahydroquinolines exhibit significant anticancer activity. For instance:
- A study demonstrated that similar compounds showed IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties:
- Preliminary tests indicate that related compounds exhibit activity against a range of bacterial strains. The presence of the ethylsulfanyl group is believed to enhance this activity by disrupting bacterial cell membranes .
The proposed mechanism involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction: It could interact with cellular receptors, modulating signaling pathways critical for tumor growth and survival.
Case Studies
- Anticancer Efficacy: A derivative was tested in vitro against multiple cancer lines (MCF-7, HCT-116), showing promising results with an IC50 of 1.9 µg/mL for MCF-7 cells compared to doxorubicin .
- Antimicrobial Testing: Compounds structurally similar to the target showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL .
Q & A
Q. What synthetic routes are commonly employed for the preparation of hexahydroquinoline derivatives, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves a Hantzsch-type multicomponent reaction combining β-keto esters, aldehydes, and ammonium acetate. For example, ethyl acetoacetate reacts with substituted benzaldehydes (e.g., 3-chloro-4-hydroxy-5-methoxybenzaldehyde) and ammonia derivatives in ethanol under reflux (78°C) for 8–12 hours . Optimization strategies include:
- Catalyst selection : Piperidine (5 mol%) enhances cyclization efficiency, achieving yields up to 78% compared to uncatalyzed reactions (45–50%) .
- Solvent effects : Ethanol balances reactivity and cost, while polar aprotic solvents like DMF improve precursor solubility but may increase side reactions .
- Temperature control : Reflux conditions (70–80°C) prevent premature decomposition of intermediates.
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this hexahydroquinoline derivative?
A multi-technique approach is essential:
- X-ray crystallography : Resolves the chair conformation of the hexahydroquinoline ring and dihedral angles between substituents (e.g., 84.2° between chlorophenyl and methoxyphenyl groups) .
- NMR spectroscopy : H NMR confirms substituent integration (e.g., singlet at δ 2.35 ppm for C2-methyl; aromatic protons at δ 6.8–7.4 ppm) .
- IR spectroscopy : Stretching frequencies at 1720 cm (ester C=O) and 1665 cm (quinolinone C=O) validate functional groups .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) elucidate the electronic effects of substituents on the reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
- Electron-withdrawing groups (e.g., Cl at C4): Increase electrophilicity at the C3 carboxylate (Mulliken charge: +0.32 vs. +0.18 for unsubstituted analogs) .
- Hydrogen bonding networks : Intramolecular H-bonds between hydroxyl and methoxy groups (O···H distance: 1.89 Å) stabilize transition states during cyclization .
- Frontier Molecular Orbital (FMO) analysis : A smaller HOMO-LUMO gap (4.1 eV vs. 4.9 eV) correlates with higher reactivity in Diels-Alder reactions .
Q. What experimental strategies resolve contradictions in reported spectral data for hexahydroquinoline derivatives with similar substitution patterns?
Discrepancies in C NMR chemical shifts (e.g., C5 carbonyl at δ 195–205 ppm) arise from solvent polarity and tautomeric equilibria. Mitigation approaches include:
- Variable-temperature NMR : Identifies enol-keto tautomerism in DMSO-d at 25–80°C .
- Isotopic labeling : N-labeled ammonium acetate clarifies nitrogen hybridization changes during cyclization .
- Crystallographic validation : Overlaying experimental and DFT-optimized structures (RMSD < 0.2 Å) resolves ambiguous NOE correlations .
Q. How do steric and electronic factors influence the regioselectivity of substituent introduction in the hexahydroquinoline core?
Steric hindrance from the C2-methyl group directs electrophilic substitution to the C7 position. Key findings:
- Molecular docking : The methyl group creates a 12° torsional barrier, favoring para-substitution on the C7 chlorophenyl ring .
- Hammett plots : A ρ value of +1.2 indicates electron-deficient transition states, favoring electron-withdrawing groups at C3 .
- Solvent dielectric constants : Higher polarity (ε > 30) stabilizes charge separation, increasing C4-hydroxyphenyl incorporation by 20% .
Q. What methodologies are employed to analyze the stability of this compound under varying reaction conditions?
Stability studies focus on:
- pH-dependent degradation : The compound remains stable in neutral conditions (pH 6–8) but undergoes hydrolysis at pH < 3 (carboxylate ester cleavage) or pH > 10 (quinolinone ring opening) .
- Thermal gravimetric analysis (TGA) : Decomposition onset at 220°C correlates with loss of the ethylsulfanyl group .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
